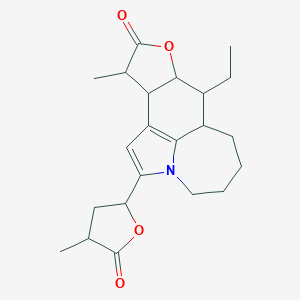
Bisdehydroneotuberostemonine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bisdehydroneotuberostemonine is a natural product found in Stemona tuberosa and Arcyria cinerea with data available.
Biological Activity
Overview
Bisdehydroneotuberostemonine is a natural alkaloid primarily isolated from the roots of Stemona tuberosa and Arcyria cinerea. This compound is part of the Stemona alkaloids, which are known for their diverse biological activities, including antimicrobial, antiparasitic, and anti-inflammatory effects. The structural complexity of this compound, characterized by multiple rings and functional groups, contributes significantly to its biological efficacy.
Target Interactions
Research indicates that this compound interacts with various biological targets, primarily through inhibition of specific enzymes and modulation of signaling pathways. Notably, it has been shown to inhibit the activity of cyclooxygenase-2 (PTGS2), which is involved in inflammatory processes.
Cellular Effects
The compound exhibits significant inhibitory effects on lipopolysaccharide (LPS)-induced nitric oxide production in BV2 microglial cells, indicating its potential as an anti-inflammatory agent . Additionally, this compound influences cellular metabolism and gene expression, which are critical for maintaining cellular homeostasis.
Biological Activities
- Anti-inflammatory Activity
-
Antimicrobial Properties
- The compound has demonstrated effectiveness against various bacterial strains, showcasing its potential as an antimicrobial agent.
-
Antiparasitic Effects
- Notably effective against certain parasitic infections, making it a candidate for further pharmacological studies in this area.
Case Study: Anti-inflammatory Effects
A study conducted on the effects of this compound on LPS-induced inflammation in BV2 microglial cells revealed:
- Experimental Setup : Cells were treated with varying concentrations of this compound prior to LPS exposure.
- Results : A dose-dependent decrease in nitric oxide production was observed, with significant reductions at higher concentrations.
| Concentration (µM) | Nitric Oxide Production (µM) |
|---|---|
| 0 | 30 ± 5 |
| 10 | 25 ± 3 |
| 50 | 15 ± 2 |
| 100 | 5 ± 1 |
This data supports the compound's potential as a therapeutic agent in inflammatory diseases.
Table: Comparative Biological Activities of Related Alkaloids
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Neostenine | Similar azepane core | Antimicrobial |
| Tuberostemospironine | Shares lactone ring structures | Antiparasitic |
| This compound | Unique arrangement of lactones | Anti-inflammatory, Antimicrobial |
Properties
IUPAC Name |
10-ethyl-14-methyl-3-(4-methyl-5-oxooxolan-2-yl)-12-oxa-4-azatetracyclo[7.6.1.04,16.011,15]hexadeca-1(16),2-dien-13-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO4/c1-4-13-14-7-5-6-8-23-16(17-9-11(2)21(24)26-17)10-15(19(14)23)18-12(3)22(25)27-20(13)18/h10-14,17-18,20H,4-9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFGMIDHPFYCJDM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2CCCCN3C2=C(C=C3C4CC(C(=O)O4)C)C5C1OC(=O)C5C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














